molecular formula C16H30O6 B1237705 Menthyl pyrrolidone carboxylate, (-),dl- CAS No. 52528-10-6

Menthyl pyrrolidone carboxylate, (-),dl-

Cat. No. B1237705
CAS RN: 52528-10-6
M. Wt: 318.41 g/mol
InChI Key: GZSDZJZIZBGBON-NZZARTGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Menthyl beta-D-glucoside belongs to the class of organic compounds known as terpene glycosides. These are prenol lipids containing a carbohydrate moiety glycosidically bound to a terpene backbone. Thus, (-)-menthyl beta-D-glucoside is considered to be an isoprenoid lipid molecule (-)-Menthyl beta-D-glucoside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, (-)-menthyl beta-D-glucoside is primarily located in the cytoplasm (-)-Menthyl beta-D-glucoside can be biosynthesized from (-)-menthol. Outside of the human body, (-)-menthyl beta-D-glucoside can be found in peppermint. This makes (-)-menthyl beta-D-glucoside a potential biomarker for the consumption of this food product.
(-)-menthyl beta-D-glucoside is a beta-D-glucoside. It derives from a (-)-menthol.

Scientific Research Applications

Neuroprotective and Antiepileptic Properties

  • Nootropic Effects and Neuroprotection: Pyrrolidone derivatives, including menthyl pyrrolidone carboxylate, have been explored for their potential nootropic effects, meaning they could enhance learning and memory. Additionally, there's interest in their neuroprotective properties, particularly following stroke, and their use as antiepileptic agents (Shorvon, 2001).

Biochemical Research and Potential Applications

  • Enzymatic Formation and Biological Systems: Research has indicated that pyrrolidone carboxylic acid, closely related to menthyl pyrrolidone carboxylate, is a constituent in various biological systems, suggesting potential biochemical applications (Connell & Hanes, 1956).

Pharmaceutical and Therapeutic Applications

  • Hepatic ATP Levels and Drug Synthesis: Menthyl pyrrolidone carboxylate has been investigated for its effects on hepatic ATP levels, offering insights into potential therapeutic applications (Shull & Kisilevsky, 1971).
  • Chemical Synthesis and Polymerization: Its role in the synthesis and polymerization of various compounds, including its use in the production of cyclic ureas and other pharmaceutical compounds, demonstrates its potential in drug synthesis and industrial applications (Hwang et al., 2018).

Cosmetic and Dermatological Applications

  • Skin Care Products: Research on pyrrolidone carboxylic acid, which shares properties with menthyl pyrrolidone carboxylate, highlights its use in skin care, particularly as a hydrating agent in cosmetics. This indicates potential applications in the formulation of moisturizers and other skincare products (Clar & Fourtanier, 1981).

properties

CAS RN

52528-10-6

Product Name

Menthyl pyrrolidone carboxylate, (-),dl-

Molecular Formula

C16H30O6

Molecular Weight

318.41 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10-,11+,12?,13-/m1/s1

InChI Key

GZSDZJZIZBGBON-NZZARTGWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C)C

SMILES

CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC2C(C(C(C(O2)CO)O)O)O)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menthyl pyrrolidone carboxylate, (-),dl-
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Menthyl pyrrolidone carboxylate, (-),dl-
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Menthyl pyrrolidone carboxylate, (-),dl-
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Menthyl pyrrolidone carboxylate, (-),dl-
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Menthyl pyrrolidone carboxylate, (-),dl-
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Menthyl pyrrolidone carboxylate, (-),dl-

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